3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

Description

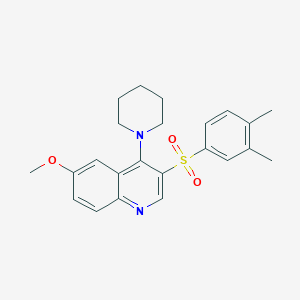

This quinoline derivative belongs to a class of molecules characterized by a sulfonyl group at position 3, a methoxy group at position 6, and a piperidinyl substituent at position 2.

Key structural features:

- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

- Sulfonyl group: The 3,4-dimethylbenzenesulfonyl moiety likely enhances lipophilicity and binding affinity to hydrophobic protein pockets.

- Methoxy group: At position 6, this substituent may influence electronic properties and metabolic stability.

- Piperidin-1-yl group: A nitrogen-containing heterocycle that can modulate solubility and receptor interactions.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-7-9-19(13-17(16)2)29(26,27)22-15-24-21-10-8-18(28-3)14-20(21)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSQHBSGBKJOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The quinoline core may interact with DNA or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following table summarizes structurally and functionally related quinoline derivatives, with data extracted from the evidence:

Structural and Functional Differences

Sulfonyl Group Variations

- The target compound features a 3,4-dimethylbenzenesulfonyl group, which differs from BB90881’s 4-ethylbenzenesulfonyl group .

- In contrast, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline lacks a sulfonyl group but includes a chlorophenyl moiety, which is associated with enhanced antimicrobial activity .

Piperidine Modifications

- The piperidin-1-yl group in the target compound is unmodified, whereas BB90881 incorporates a 4-methylpiperidinyl group, which may alter solubility and metabolic stability .

- The compound in replaces piperidine with a piperidinyl-ethyl-oxathiolopyridine hybrid, demonstrating enhanced DNA gyrase binding due to extended hydrophobic interactions .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C24H28N2O3S. Its structure includes a quinoline core substituted with a piperidine ring and a sulfonyl group, which are crucial for its biological activity. The presence of the methoxy and dimethyl groups enhances its lipophilicity, potentially affecting its bioavailability.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that compounds similar to this compound exhibit significant inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in lipid metabolism and inflammation. Inhibitors of sEH have been linked to improved cardiovascular health and reduced inflammation .

2. CNS Activity

Studies have shown that derivatives of quinoline compounds can exhibit central nervous system (CNS) depressant activities. For instance, related compounds have been evaluated for their sedative-hypnotic effects in animal models, demonstrating potential applications in treating anxiety and sleep disorders . The piperidine moiety is often associated with CNS activity, enhancing the compound's sedative properties.

3. Anticonvulsant Properties

The anticonvulsant activity of similar quinoline derivatives has been documented through various seizure models in mice. These studies suggest that modifications in the structure can lead to varying degrees of anticonvulsant efficacy, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. The presence of the sulfonyl group is critical for binding to target enzymes like sEH, while modifications on the piperidine ring can significantly alter CNS activity. For example, adding methyl groups can enhance lipophilicity and improve brain penetration .

Case Study 1: sEH Inhibition

In a study evaluating the inhibitory effects on sEH, analogs of this compound were synthesized and tested for their metabolic stability and potency. The results showed that certain modifications led to improved inhibition rates compared to the original compound .

Case Study 2: CNS Effects

Another study explored the sedative effects of related quinoline derivatives in mouse models. The results indicated that compounds with similar structural features exhibited significant sedative effects at varying doses, suggesting potential therapeutic uses in treating insomnia or anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.